molecular formula C17H11N3O3S B5573283 N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

Cat. No.: B5573283
M. Wt: 337.4 g/mol
InChI Key: BLAFZHUGYZNCJT-UHFFFAOYSA-N
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Description

N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a useful research compound. Its molecular formula is C17H11N3O3S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.05211239 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds related to N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been designed, synthesized, and evaluated for their anticancer activities. For instance, derivatives containing oxadiazole moieties have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies highlight the potential of oxadiazole derivatives as anticancer agents, providing a basis for further exploration of this compound in oncological research (Ravinaik et al., 2021).

Drug Delivery Systems

Research into polyamide-montmorillonite nanocomposites has revealed their potential as drug delivery systems, particularly for the controlled release of 1,3,4-oxa(thia)diazoles. These studies focus on the preparation of these nanocomposites and their release behavior in different pH conditions, which could be relevant for the development of novel drug delivery mechanisms involving compounds like this compound. The in vitro antimicrobial activity of these systems suggests additional applications in combating microbial infections (Salahuddin et al., 2014).

Antimicrobial Activity

The synthesis of novel compounds incorporating oxadiazole, thienyl, and furamide groups has been explored for their antimicrobial properties. For example, derivatives have been evaluated against a range of bacterial and fungal strains, showing significant activity. This research underscores the potential of these compounds in the development of new antimicrobial agents, which could include this compound or its derivatives (Jafari et al., 2017).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. Many compounds with similar structures are used in medicinal chemistry and have diverse mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential uses .

Properties

IUPAC Name

N-[4-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-16(13-3-1-9-22-13)18-12-7-5-11(6-8-12)15-19-17(23-20-15)14-4-2-10-24-14/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAFZHUGYZNCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.